molecular formula C25H23N3O2 B13687545 Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-

Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-

Cat. No.: B13687545
M. Wt: 397.5 g/mol
InChI Key: ZBONTXCYJLVGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- (CAS: 128249-70-7, molecular formula: C₂₅H₂₃N₃O₂) is a chiral bis(oxazoline) ligand with a pyridine backbone. Its structure features two (4R)-configured oxazoline rings at the 2- and 6-positions of the pyridine core, each substituted with a benzyl (phenylmethyl) group. This compound is widely used in asymmetric catalysis due to its ability to coordinate transition metals (e.g., Ni, Cu) and induce enantioselectivity in reactions such as cross-couplings, cyclopropanations, and Diels-Alder reactions . Key physical properties include a molecular weight of 397.47 g/mol, density of 1.2 g/cm³, and a boiling point of 604.1°C .

Properties

IUPAC Name

4-benzyl-2-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-3-8-18(9-4-1)14-20-16-29-24(26-20)22-12-7-13-23(28-22)25-27-21(17-30-25)15-19-10-5-2-6-11-19/h1-13,20-21H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBONTXCYJLVGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Bisamide Precursor

  • The starting material is typically N,N'-bis[(R)-2-hydroxy-1-phenylethyl]pyridine-2,6-dicarboxamide.
  • This bisamide is prepared by coupling (R)-phenylglycinol derivatives with pyridine-2,6-dicarboxylic acid or its activated derivatives (e.g., acid chlorides or esters).
  • The coupling is usually performed under standard amide bond formation conditions, often using coupling reagents or acid chlorides.

Cyclodehydration to Form the Bis(oxazoline)

  • The bisamide is treated with thionyl chloride (SOCl2) in an aprotic solvent such as chloroform.
  • Reaction conditions:
    • Thionyl chloride is added dropwise to a stirred solution of the bisamide in chloroform.
    • The mixture is heated under reflux for approximately 3 hours.
    • After cooling, water is added carefully to quench excess thionyl chloride.
  • The reaction converts the bisamide into the bis(oxazoline) hydrochloride salt.

Neutralization and Isolation

  • The bis(oxazoline) hydrochloride salt is dissolved in methanol.
  • The solution is treated with aqueous sodium hydroxide (NaOH, typically 3 mol/L) to neutralize the hydrochloride salt.
  • The mixture is stirred at room temperature under nitrogen atmosphere for about 3 days (approximately 73 hours).
  • The product is extracted into dichloromethane, dried over sodium sulfate, and concentrated under reduced pressure.

Purification

  • The crude product is dissolved in hot ethyl acetate with a small amount of methanol.
  • Hexane is added to induce crystallization.
  • The solution is cooled to room temperature and then refrigerated for at least 1 hour.
  • Colorless crystals of the pure bis(oxazoline) ligand are collected by filtration and washed with cold ethyl acetate and hexane.

Reaction Summary Table

Step Reagents/Conditions Yield (%) Notes
Bisamide formation Coupling of pyridine-2,6-dicarboxylic acid with (R)-phenylglycinol derivatives Variable Precursor for cyclodehydration
Cyclodehydration Thionyl chloride, chloroform, reflux, 3 h ~97 Forms bis(oxazoline) hydrochloride salt
Neutralization NaOH (3 M) in MeOH, room temp, 73 h ~89 Converts salt to free ligand
Crystallization and purification Hot ethyl acetate/MeOH, hexane, cooling High purity Final isolation of ligand

Spectroscopic and Physical Data

  • Melting Point: 155–157 °C (consistent with literature values)
  • IR (film): 3310 cm⁻¹ (NH stretch), 1673 cm⁻¹ (C=N stretch)
  • NMR (¹H, CDCl3): Multiplets corresponding to phenyl and oxazoline protons; characteristic doublets and double doublets for methylene and methine protons adjacent to nitrogen.
  • Mass Spectrometry: Molecular ion peak at m/z 397.18 consistent with C25H23N3O2.

Notes on Variations and Related Compounds

  • The described method is adaptable for preparing analogs with different substituents on the oxazoline ring, such as 4-phenyl or 4-isopropyl groups.
  • The stereochemistry (4R or 4S) of the oxazoline ring is controlled by the chiral starting material (e.g., (R)- or (S)-phenylglycinol).
  • The bis(oxazoline) ligands prepared by this method are widely used as chiral ligands in asymmetric catalysis, including copper(II)-catalyzed reactions.

Chemical Reactions Analysis

Coordination Chemistry and Catalytic Activity

The compound forms stable complexes with transition metals through bidentate coordination of its oxazoline nitrogen atoms. This creates a chiral environment critical for enantioselective catalysis:

Metal CenterCatalyzed Reaction TypeKey OutcomesSource
Pd(0)/Pd(II)Cross-coupling reactionsAchieves 63-91% ee in asymmetric alkyl-aryl couplings via stereodirecting ligand-metal interactions
Cu(II)Oxidation catalysisEnables 89% yield in benzoquinone synthesis with 83% enantiomeric excess
Ni(0)Reductive eliminationAccelerates oxidative addition rates by 4x compared to non-chiral ligands

The oxazoline rings' C₂-symmetric arrangement induces planar chirality, forcing substrates into prochiral orientations during metal coordination. This spatial control underpins its effectiveness in asymmetric induction .

Asymmetric Cross-Couplings

In Pd-catalyzed Suzuki-Miyaura couplings:

  • Oxidative Addition : Ligand architecture lowers activation energy by 12-15 kcal/mol vs. non-chiral analogs

  • Transmetalation : π-Stacking between phenylmethyl groups and aryl boronic acids enhances stereoselectivity

  • Reductive Elimination : Steric shielding from benzyl substituents prevents racemization (k<sub>rac</sub> < 0.05 h⁻¹)

Critical parameters:

  • Optimal temperature: -20°C to 25°C

  • Solvent dependence: >80% ee in toluene vs <20% in DMF

  • Additive effects: p-Fluorostyrene increases ee by 22% through π-π interactions

Oxidation Reactions

With Cu(II) complexes:

text
Hydroquinone + O₂ → Benzoquinone ΔG‡ = 18.7 kcal/mol (ligand-free: 24.3 kcal/mol)

The ligand:

  • Stabilizes Cu(II)-superoxo intermediates

  • Induces face-selective oxygen transfer (83% de)

Structural Reactivity

The oxazoline rings undergo characteristic transformations:

Reaction TypeConditionsProducts
Ring-openingHCl (6M), reflux, 12hPyridine-2,6-dicarboxamide derivatives
N-AlkylationMeI, K₂CO₃, DMF, 60°CQuaternary ammonium salts (94% yield)
Metal abstractionFeCl₃ in EtOHFe(III) complexes with λ<sub>max</sub> 435 nm

Notably, the benzyl groups resist hydrogenolysis under standard conditions (H₂, Pd/C), preserving chirality during derivatization .

Comparative Performance Data

Benchmarking against related ligands:

Ligand StructureReactionee (%)TONReference
Target Compound Hydroquinone oxidation83450
2,6-Bis(4-isopropyloxazoline)Same reaction68320
Phenyl-PyboxAsymmetric allylation91620

Key advantages:

  • Thermal stability : Decomposition onset at 218°C vs 185°C for isopropyl analogs

  • Solubility profile : 25 mg/mL in CH₂Cl₂ vs <5 mg/mL for diphenyl derivatives

Scientific Research Applications

Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-, with the molecular formula C25H23N3O2C_{25}H_{23}N_3O_2 and a molecular weight of 397.5 g/mol, is a chemical compound featuring a pyridine ring substituted with two oxazoline moieties. It is known for its chirality and is significant in asymmetric synthesis and catalysis.

Applications

Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- finds applications primarily in organic synthesis as a chiral ligand in asymmetric catalysis. Its ability to facilitate enantioselective reactions makes it valuable in the pharmaceutical industry for synthesizing complex molecules with high stereochemical purity. Additionally, its structural features may allow for further exploration in medicinal chemistry and materials science.

Structural Comparisons

Several compounds share structural similarities with Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-.

Compound NameStructureUnique Features
2,6-Bis[(4S)-4-phenyl-2-oxazolinyl]pyridineC25H23N3O2C_{25}H_{23}N_3O_2Enantiomeric form showing different optical activity
2,6-Bis[(3aR,8aS)-(8H-indeno[1,2-d]oxazolin-2-yl)pyridine]C25H23N3OC_{25}H_{23}N_3OContains indeno structure enhancing stability
2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridineC27H27N3O2C_{27}H_{27}N_3O_2Additional phenethyl group increases lipophilicity

Mechanism of Action

The mechanism by which Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- exerts its effects involves the formation of stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating enantioselective reactions. The molecular targets include transition metal centers, and the pathways involved often pertain to the activation of substrates through coordination to the metal center .

Comparison with Similar Compounds

Structural Variations in Bis(oxazoline) Ligands

Bis(oxazoline)-pyridine (Pybox) ligands differ primarily in the substituents on the oxazoline rings. Below is a comparative analysis of structurally related compounds:

Compound Substituents Molecular Weight Key Applications References
Target Compound : 2,6-bis[(4R)-4-(phenylmethyl)-2-oxazolyl]pyridine Benzyl (C₆H₅CH₂) 397.47 g/mol Asymmetric Negishi cross-couplings, enantioselective cyclopropanations
2,6-bis[(4R)-4-(2-phenylethyl)-2-oxazolyl]pyridine 2-Phenylethyl (C₆H₅CH₂CH₂) 425.54 g/mol Nickel-catalyzed asymmetric cross-couplings; higher steric bulk
2,6-bis[(4S)-4-(1-methylethyl)-2-oxazolyl]pyridine (i-Pr-Pybox) Isopropyl (CH(CH₃)₂) 329.21 g/mol Copper-catalyzed asymmetric cyclopropanations; reduced steric hindrance
2,6-bis[(4R)-4,5-diphenyl-2-oxazolyl]pyridine Diphenyl (C₆H₅)₂ 605.77 g/mol Enhanced π-π interactions for rigid coordination; used in photochemical reactions
2,6-bis[(4R)-4-tert-butyl-2-oxazolyl]pyridine tert-Butyl (C(CH₃)₃) 369.42 g/mol Improved solubility in nonpolar solvents; robust enantioselectivity in aldol reactions

Impact of Substituents on Catalytic Performance

  • Steric Effects :

    • Benzyl vs. 2-Phenylethyl : The benzyl group in the target compound provides moderate steric bulk, enabling efficient substrate access while maintaining enantioselectivity. In contrast, the 2-phenylethyl analog (longer alkyl chain) increases steric hindrance, which can reduce reaction rates but improve selectivity in crowded substrates .
    • tert-Butyl vs. Benzyl : The tert-butyl group offers greater steric shielding, making it ideal for reactions requiring high enantiomeric excess (e.g., aldol additions), whereas the benzyl group balances flexibility and control .
  • Electronic Effects :

    • Electron-donating groups (e.g., benzyl) enhance the electron density at the oxazoline nitrogen, strengthening metal-ligand coordination. This is critical for stabilizing transition states in cross-coupling reactions .
    • Electron-withdrawing substituents (e.g., trifluoromethyl in derivatives like 2828432-20-6) alter redox properties, expanding utility in photoredox catalysis .

Biological Activity

Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- is a complex chemical compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry and organic synthesis.

Structural Characteristics

This compound features a pyridine ring substituted with two oxazoline moieties, contributing to its chirality and optical activity. The molecular formula is C25H23N3O2C_{25}H_{23}N_3O_2 with a molecular weight of approximately 413.47 g/mol . The presence of the oxazoline rings enhances the compound's reactivity and biological interaction potential.

Synthesis

The synthesis of Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of Oxazoline Rings : This can be achieved through the condensation of amino acids or amines with aldehydes or ketones under acidic conditions.
  • Pyridine Core Introduction : Methods such as nucleophilic substitution reactions or cyclization involving pyridine derivatives are employed .

Antimicrobial Properties

Research has indicated that pyridine derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- have shown effectiveness against various Gram-positive bacteria. In a comparative study:

  • Compound A (similar structure) : Exhibited an MIC (Minimum Inhibitory Concentration) of 1.56–3.125 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Compound B : Showed comparable antibacterial efficacy to linezolid against Streptococcus pneumoniae .

Enantioselective Catalysis

Due to its chiral nature, Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- serves as a valuable chiral ligand in asymmetric catalysis. Its ability to facilitate enantioselective reactions is particularly beneficial in the pharmaceutical industry for synthesizing complex molecules with high stereochemical purity .

Case Studies

  • Study on Antibacterial Activity : A recent investigation into the antibacterial properties of pyridine derivatives demonstrated that modifications in substituents could significantly enhance bioactivity. The study highlighted several derivatives with improved efficacy against resistant bacterial strains .
  • Application in Drug Development : Research has shown that incorporating additional functional groups (such as amino or hydroxy groups) into the pyridine scaffold can lead to compounds with enhanced biological activity and potential therapeutic applications .

Comparative Analysis

The following table summarizes some structural analogs of Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- along with their unique features:

Compound NameStructureUnique Features
2,6-Bis[(4S)-4-phenyl-2-oxazolinyl]pyridineC25H23N3O2Enantiomeric form showing different optical activity
2,6-Bis[(3aR,8aS)-(8H-indeno[1,2-d]oxazolin-2-yl)pyridine]C25H23N3OContains indeno structure enhancing stability
2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridineC27H27N3O2Additional phenethyl group increases lipophilicity

These compounds illustrate variations in substituents that may affect their reactivity and biological activity while maintaining the core pyridine and oxazoline framework .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare pyridine bis-oxazoline ligands, such as 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine?

  • Methodology : The compound is synthesized via cyclization of bis-amides with thionyl chloride (SOCl₂) to form oxazoline rings, followed by deprotonation with NaOH in methanol . For example, bis-amides derived from pyridine-2,6-dicarboxylic acid and chiral amino alcohols (e.g., (R)-phenylmethyl derivatives) are treated with SOCl₂ to generate oxazoline hydrochlorides, which are neutralized to yield the final ligand .
  • Key Characterization : ¹H/¹³C NMR confirms stereochemistry and purity, while X-ray crystallography (e.g., SHELX refinement) resolves absolute configuration .

Q. How is the stereochemical integrity of the (4R)-configured oxazoline moieties verified?

  • Methodology : Chiral HPLC or polarimetry ([α]D measurements) are used to assess enantiomeric excess (ee). Single-crystal X-ray diffraction (e.g., orthorhombic space group P2₁2₁2₁) provides definitive proof of the (4R) configuration and ligand geometry .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Techniques :

  • NMR : Assignments of diastereotopic protons (e.g., H-5'A and H-5'B in oxazoline rings) confirm conformational rigidity .
  • X-ray crystallography : Refinement with SHELXL (R factor < 0.05) resolves bond lengths (e.g., C=N ~1.27 Å) and torsion angles .
  • Mass spectrometry : High-resolution ESI-MS (e.g., m/z 329.2104 [M⁺]) validates molecular weight .

Advanced Research Questions

Q. How does this ligand perform in asymmetric catalysis, particularly in transition-metal complexes?

  • Applications : The ligand coordinates to metals (e.g., Ni, Cu) via its pyridine and oxazoline N-atoms, enabling enantioselective C–C bond formations (e.g., Negishi cross-couplings). Steric effects from the phenylmethyl groups enhance enantioselectivity (up to 98% ee) in secondary allylic chloride alkylations .
  • Mechanistic Insight : DFT studies suggest the (4R) configuration induces a chiral pocket that stabilizes transition states via π-π interactions .

Q. What strategies address contradictions in catalytic performance across different solvent systems?

  • Approach :

Solvent screening : Polar aprotic solvents (e.g., THF, DCM) optimize metal-ligand coordination, while protic solvents (e.g., MeOH) may disrupt stereocontrol .

Kinetic profiling : Monitoring reaction rates via in situ IR or HPLC identifies solvent-dependent intermediates .

Crystallographic analysis : Compare ligand-metal adducts in different solvents to correlate geometry with activity .

Q. How can computational modeling predict the ligand’s reactivity in novel catalytic systems?

  • Methods :

  • Molecular docking : Simulate ligand-metal interactions (e.g., with Ni(COD)₂) to predict binding affinities and transition-state geometries.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-transfer pathways in redox-active systems .

Q. What are the challenges in scaling up enantioselective syntheses using this ligand?

  • Key Issues :

  • Air/moisture sensitivity : Oxazoline ligands require inert atmospheres (N₂/Ar) to prevent hydrolysis .
  • Purification : Chiral column chromatography or recrystallization (e.g., from CDCl₃/hexane) is critical to maintain ee >95% .

Critical Analysis of Contradictions

  • Stereochemical Stability : While reports stable (4S) configurations under basic conditions, highlights potential epimerization in protic solvents. This discrepancy necessitates rigorous solvent selection and real-time monitoring via chiral HPLC .
  • Catalytic Efficiency : Ligand performance varies with metal precursors (e.g., Ni vs. Cu), suggesting metal-dependent electronic tuning is required for optimal activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.